Pge1-EA
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Overview
Description
Prostaglandin E1 Ethanolamide is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin with various physiological roles.
Mechanism of Action
Target of Action
Pge1-EA, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 . It primarily targets the smooth muscles and blood vessels . In the context of erectile dysfunction, it targets the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . For neonates with congenital heart defects, it targets the ductus arteriosus .
Mode of Action
This compound interacts with its targets to induce vasodilation and smooth muscle relaxation . When administered by intracavernosal injection or as an intraurethral suppository, this compound acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries . This results in swelling, elongation, and rigidity of the penis due to rapid arterial blood flow into the corpus cavernosum . In neonates with congenital heart defects, this compound is delivered by slow injection into a vein to open the ductus arteriosus until surgery can be carried out .
Biochemical Pathways
This compound is part of the prostaglandin group and is considered a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . This compound is derived from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid . The membrane phospholipids contain arachidonic acid, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds . It is released after stimuli and is a good substrate for the enzyme cyclooxygenase . From arachidonic acid, endoperoxides are formed and then finally a group of well-known prostaglandins, including thromboxane and prostacyclin .
Pharmacokinetics
The pharmacokinetics of this compound in patients undergoing dialysis are similar to those previously reported for healthy volunteers . Endogenous plasma levels of about 1 ng/L (this compound and PGEo) and 10 ng/L (15-keto-PGE0) and maximal plasma concentrations after a 2-hour infusion of about 11, 13, and 330 ng/L (this compound, PGE0, and 15-keto-PGE0, respectively) have been reported . There is no extraction of unchanged this compound and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis .
Result of Action
The result of this compound’s action is primarily vasodilation and smooth muscle relaxation . In the context of erectile dysfunction, this leads to an erection sufficient for satisfactory sexual intercourse . For neonates with congenital heart defects, it allows the neonate to adequately oxygenate the blood until surgical intervention can correct the defect .
Biochemical Analysis
Biochemical Properties
PGE1-EA, like its parent compound PGE1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, PGE1 has been shown to reduce the apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . It is reasonable to hypothesize that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of PGE1. PGE1 has been shown to suppress the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions such as Bim, Bax, caspase-3 and cleaved caspase-3 .
Temporal Effects in Laboratory Settings
Given the stability of PGE1 , it is plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as PGE1. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . It is involved in the formation of endoperoxides and a group of well-known PGs, including thromboxane, the platelet aggregating and smooth muscle contracting agent, and PGI2, which has the opposite biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin E1 Ethanolamide is synthesized through the ethanolamine-amide analog of Prostaglandin E1. The synthesis involves the conversion of arachidonic acid ethanolamide (anandamide) to Prostaglandin E2 Ethanolamide via cyclooxygenase-2 (COX-2) enzyme . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of Prostaglandin E1 Ethanolamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification through chromatography and crystallization to obtain a high-purity product suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups, potentially affecting the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Prostaglandin E1 Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used to study the synthesis and reactivity of prostaglandin analogs.
Biology: Researchers use it to investigate the biological pathways involving prostaglandins and their analogs.
Medicine: It has potential therapeutic applications, particularly in studying its effects on inflammation and pain.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Comparison with Similar Compounds
Prostaglandin E1: The parent compound with similar physiological effects but different pharmacokinetic properties.
Prostaglandin E2 Ethanolamide: Another ethanolamide analog with distinct biological activities.
Anandamide: The ethanolamide of arachidonic acid, which serves as a precursor in the synthesis of Prostaglandin E2 Ethanolamide
Uniqueness: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with GLI2-induced pathways, making it a valuable tool for studying gene expression and tumor growth inhibition. Its structural modifications also provide distinct pharmacological properties compared to other prostaglandin analogs .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDRCTTQBTCE-RCDOCOITSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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